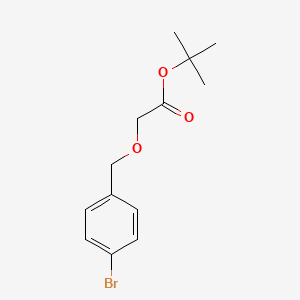

Tert-butyl 2-((4-bromobenzyl)oxy)acetate

Description

Tert-butyl 2-((4-bromobenzyl)oxy)acetate is an organic compound featuring a tert-butyl ester group linked to an acetoxy moiety, which is further substituted with a 4-bromobenzyl ether group. This structure combines the steric bulk of the tert-butyl group—known to enhance solubility and stability—with the electrophilic bromine atom, making the compound a versatile intermediate in pharmaceutical and materials synthesis. The bromine atom at the para position of the benzyl group provides a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the tert-butyl ester acts as a protecting group for carboxylic acids during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 2-[(4-bromophenyl)methoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)9-16-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLBKAOUGQLBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((4-bromobenzyl)oxy)acetate typically involves the esterification of 4-bromobenzyl alcohol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-((4-bromobenzyl)oxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Products include substituted benzyl derivatives.

Hydrolysis: Products include 4-bromobenzyl alcohol and tert-butyl acetate.

Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

Tert-butyl 2-((4-bromobenzyl)oxy)acetate finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-((4-bromobenzyl)oxy)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the 4-bromobenzyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester bond can be hydrolyzed to release the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-((4-bromobenzyl)oxy)acetate with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.

Structural Analogues with Bromobenzyl Groups

- Methyl 2-(4-bromophenyl)acetate () Structure: Lacks the tert-butyl ester and ether linkage; instead, a methyl ester is directly attached to the 4-bromophenylacetate. Synthesis: Prepared via acid-catalyzed esterification of 4-bromophenylacetic acid with methanol, yielding 85–90% under reflux conditions . Reactivity: The methyl ester is more prone to hydrolysis than tert-butyl esters, limiting its use in prolonged synthetic routes. Applications: Intermediate for hydrazides and heterocycles (e.g., oxadiazoles, triazoles) with antimicrobial activity .

- (S)-2-({[(3R,4aS,8aR)-2-(4-Bromobenzoyl)decahydroisoquinolin-3-yl]methyl}amino)-3-(1H-imidazol-4-yl)propanal (Compound 25, ) Structure: Contains a 4-bromobenzoyl group instead of a benzyl ether. Synthesis: Derived from a stereoselective hydrogenation and coupling sequence, yielding 28% . Reactivity: The benzoyl group enhances rigidity, favoring receptor binding in medicinal chemistry. Applications: Investigated for targeting imidazole-linked biological pathways .

Tert-Butyl Esters with Varied Substituents

- tert-Butyl 2-(4-formylphenoxy)acetate () Structure: Replaces the bromobenzyl group with a 4-formylphenoxy moiety. Synthesis: Likely synthesized via nucleophilic substitution between 4-formylphenol and tert-butyl bromoacetate. Reactivity: The aldehyde group enables Schiff base formation or reductive amination. Applications: Building block for covalent inhibitors or metal-organic frameworks .

- tert-Butyl 2-(4-aminophenoxy)acetate () Structure: Substitutes bromine with an amino group on the phenyl ring. Reactivity: The amino group facilitates conjugation with carboxylic acids or electrophiles. Applications: Used in peptide mimetics or polymer functionalization .

Chromene-Linked Tert-Butyl Esters

- tert-Butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate () Structure: Incorporates a chromene ring system with trifluoromethyl and phenyl groups. Synthesis: Likely involves Claisen-Schmidt condensation followed by esterification. Reactivity: The electron-withdrawing trifluoromethyl group enhances stability against oxidation. Applications: Potential fluorinated drug candidate or agrochemical intermediate .

- 2-ethoxyethyl 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetate () Structure: Combines chromene with ethoxyethyl and tert-butylphenoxy groups. Applications: Studied for antioxidant or anti-inflammatory properties due to the chromene scaffold .

Comparative Data Table

Key Findings and Insights

Steric and Electronic Effects: The tert-butyl group universally enhances solubility and hydrolytic stability across analogues, while bromine (electron-withdrawing) or amino/formyl (electron-donating) groups dictate reactivity in subsequent transformations.

Synthetic Flexibility : Bromobenzyl-containing compounds (e.g., the target compound) are preferred for cross-coupling, whereas chromene-linked esters () are tailored for bioactive molecule design.

Yield Considerations : Methyl esters () achieve higher yields (85–90%) due to simpler synthesis, while stereoselective routes (e.g., ) yield <30%, reflecting complexity.

Biological Relevance : Compounds with imidazole () or chromene () cores show promise in drug discovery, whereas bromobenzyl ethers are more common in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.